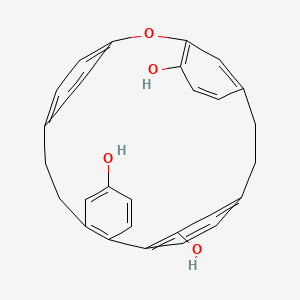

Riccardin C

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C28H24O4 |

|---|---|

Molekulargewicht |

424.5 g/mol |

IUPAC-Name |

14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol |

InChI |

InChI=1S/C28H24O4/c29-22-9-13-24-21(17-22)8-3-18-4-10-23(11-5-18)32-28-16-20(7-14-26(28)30)2-1-19-6-12-25(24)27(31)15-19/h4-7,9-17,29-31H,1-3,8H2 |

InChI-Schlüssel |

JMKSVONWZFVEAI-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC(=C2)O)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O |

Kanonische SMILES |

C1CC2=C(C=CC(=C2)O)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O |

Synonyme |

riccardin C |

Herkunft des Produkts |

United States |

Isolation and Natural Occurrence of Riccardin C

Bryophytes as Primary Natural Sources

Bryophytes, an ancient lineage of terrestrial plants, are well-established sources of bibenzyl and bisbibenzyl compounds, including Riccardin C. researchgate.netnih.govresearchgate.netijplantenviro.commdpi.com Liverworts (Marchantiophyta) are particularly rich in these phenolic molecules, which are often found within their oil bodies. researchgate.netnih.govijplantenviro.com

Specific Liverwort Species: Reboulia hemisphaerica, Plagiochasma intermedium, Blasia pusilla, Diplophyllum hirsutum, Jungermannia infusca, Marchantia paleacea subsp. diptera, Mastigophora diclados, Monoclea forsteri, Ricciocarpus natans

Riccardin C has been isolated from a variety of liverwort species across different genera. Notably, it was first isolated and structurally determined from Reboulia hemisphaerica. nii.ac.jplongdom.org Other liverworts reported to contain Riccardin C include Plagiochasma intermedium, found in China wikipedia.orgplantaedb.comresearchgate.netearth.com, Blasia pusilla semanticscholar.orgmdpi.com, Diplophyllum hirsutum mdpi.com, Jungermannia infusca mdpi.com, Marchantia paleacea subsp. diptera mdpi.com, Mastigophora diclados nih.govmdpi.comresearchgate.netbioone.org, Monoclea forsteri from New Zealand researchgate.netmdpi.comcapes.gov.brwikipedia.org, and Ricciocarpus natans mdpi.com.

Here is a table summarizing some of the liverwort species where Riccardin C has been found:

| Liverwort Species | Reference |

| Reboulia hemisphaerica | nii.ac.jplongdom.org |

| Plagiochasma intermedium | wikipedia.orgplantaedb.comresearchgate.netearth.com |

| Blasia pusilla | semanticscholar.orgmdpi.com |

| Diplophyllum hirsutum | mdpi.com |

| Jungermannia infusca | mdpi.com |

| Marchantia paleacea subsp. diptera | mdpi.com |

| Mastigophora diclados | nih.govmdpi.comresearchgate.netbioone.org |

| Monoclea forsteri | researchgate.netmdpi.comcapes.gov.brwikipedia.org |

| Ricciocarpus natans | mdpi.com |

| Marchantia species | semanticscholar.orgmdpi.com |

| Plagiochila | nih.gov |

Geographic and Seasonal Variation in Accumulation in Liverworts

Research indicates that the accumulation of Riccardin C in liverworts can vary depending on geographic location and possibly seasonal changes. While specific detailed data on seasonal variation for Riccardin C in liverworts is less extensively documented in the provided sources compared to some other compounds or plant types, the general phytochemistry of bryophytes, including the presence and concentration of their secondary metabolites, can be influenced by environmental factors and collection time. Geographic variation in the distribution of liverwort species themselves is well-documented uzh.ch, and the amounts of Riccardin C isolated from different types of liverworts from various regions have been reported as variable. nii.ac.jp For instance, studies on Marchantia polymorpha show chemical variability depending on the origin of the plant material, including the presence of different bisbibenzyls. mdpi.com

Occurrence in Higher Plants

Although bisbibenzyls were initially considered unique chemical markers of liverworts, the identification of Riccardin C in higher plants marked a significant finding. researchgate.netbg.ac.rs This expanded the known natural distribution of this class of compounds beyond bryophytes. researchgate.netrsc.orgnih.gov

Identification in Primula veris subsp. macrocalyx (Siberian Cowslip) and Primulaceae Rhizomes

Riccardin C was notably the first macrocyclic bisbibenzyl to be found in a higher plant, specifically isolated from Primula veris subsp. macrocalyx (Siberian Cowslip). researchgate.netbg.ac.rswikipedia.orgrsc.org It was identified in the heptane/acetone extract of this plant collected in the Altai Republic, Russia. researchgate.netrsc.org Further studies confirmed the presence of Riccardin C and other bisbibenzyls in P. veris subsp. macrocalyx from various regions, including Russia, Armenia, and Iran. researchgate.netmdpi.com Investigations into the organ-specific accumulation of these compounds in P. veris subsp. macrocalyx revealed that they are predominantly accumulated in the rhizome parts of the plant. researchgate.net The content of Riccardin C in the aerial part of Primula macrocalyx has been shown to reach a maximum during the fructification period. sibran.ru

Advanced Isolation Methodologies for Macrocyclic Bis(bibenzyl) Compounds

The isolation of macrocyclic bis(bibenzyl) compounds, including Riccardin C, from plant material typically involves a series of steps. These methodologies aim to extract, fractionate, and purify the target compounds from complex mixtures. General steps for the isolation of natural products from plant material include collection and identification, preparation (drying and grinding), extraction using organic solvents, fractionation using chromatographic techniques, and purification through additional chromatographic steps. vulcanchem.com Structure elucidation is then performed using spectroscopic methods, particularly NMR spectroscopy. vulcanchem.com

Specific research on the synthesis of Riccardin C and related macrocyclic bis(bibenzyls) highlights various chemical strategies employed to construct their complex structures. Approaches have included one-pot tandem coupling methods involving reactions like Sonogashira and Suzuki couplings nii.ac.jp, as well as intramolecular Suzuki-Miyaura coupling as a key macrocyclization step researchgate.netresearchgate.netnih.gov. These synthetic efforts, while focused on chemical synthesis rather than isolation from natural sources, inform the understanding of the structural features and potential isolation challenges of these compounds. The separation of compounds like Riccardin C from other related natural products has been achieved using techniques such as column chromatography. researchgate.net

Biosynthetic Pathways of Riccardin C

Precursor Molecules: Lunularin (B1675449) and Dihydrocoumaric Acid

The primary biosynthetic origin of riccardin C is understood to be two molecules of lunularin. researchgate.net Lunularin itself is a dihydrostilbenoid. wikipedia.org The biosynthesis of bis(bibenzyls), including riccardin C, is linked to the phenylpropanoid pathway, similar to the biosynthesis of polyphenols. mdpi.compreprints.org Research indicates that bis(bibenzyls) are biosynthesized from the dimerization of lunularic acid, which proceeds via intermediates such as dihydrocoumaric acid and prelunularin. researchgate.netresearchgate.net Lunularic acid can be converted into lunularin by a lunularic acid decarboxylase enzyme, which has been detected in liverworts. wikipedia.org

Here is a table summarizing the key precursor molecules:

| Compound | Molecular Formula | PubChem CID |

| Lunularin | C₁₄H₁₄O₂ | 181511 |

| Dihydrocoumaric Acid | C₉H₁₀O₃ | 129846263 |

Enzymatic Steps and Dimerization Mechanisms

The formation of riccardin C from its precursors involves enzymatic steps, including a crucial dimerization process. Bis(bibenzyls) are formed through the dimerization of bibenzyl units. mdpi.com The dimerization of lunularic acid is a key step in the biosynthesis of these compounds. researchgate.netresearchgate.net While the specific enzymes directly involved in the dimerization leading to riccardin C are not explicitly detailed in all search results, studies on the biosynthesis of microbial natural products highlight the role of enzymes such as cytochrome P450s, laccases, and intermolecular [4+2] cyclases in dimerization reactions. nih.govresearchgate.net Laccases, for instance, can produce phenoxy radicals that undergo coupling reactions. researchgate.net The macrocyclization step, which forms the cyclic structure of riccardin C, is a critical and often synthetically challenging part of its formation. researchgate.net Total synthesis strategies for riccardin C have explored different approaches for macrocyclization, including palladium-catalyzed intramolecular Suzuki-Miyaura coupling and intramolecular SNAr reactions. researchgate.netsemanticscholar.org

Comparative Biosynthesis within the Bis(bibenzyl) Family

Riccardin C belongs to the family of bis(bibenzyl) natural products, which are commonly found in liverworts and other bryophytes. researchgate.net While riccardin C was notably the first macrocyclic bis(bibenzyl) identified in a higher plant (Primula macrocalyx), the majority are isolated from liverworts. wikipedia.orgresearchgate.net The biosynthesis of various bis(bibenzyls) within this family shares common initial steps, originating from the dimerization of lunularic acid via intermediates like dihydrocoumaric acid and prelunularin. researchgate.netresearchgate.net However, the structural diversity within the bis(bibenzyl) family arises from variations in the connectivity of the two bibenzyl units and subsequent modifications such as hydroxylation, alkoxylation, halogenation, and oxidation, which are mediated by specific enzymes. researchgate.net For example, marchantin-type and riccardin-type compounds are both groups of cyclic bis(bibenzyls) found in liverworts like Marchantia polymorpha. mdpi.compreprints.org Perrottetin E, an acyclic bis(bibenzyl), can serve as a precursor for the synthesis of marchantin and riccardin type compounds. mdpi.compreprints.org Research into the regulation of bis(bibenzyl) biosynthesis in liverworts, such as Plagiochasma appendiculatum, has identified transcription factors, like bHLH proteins, that can influence the accumulation of specific bis(bibenzyls), including riccardin C and perrottetin E. oup.com

Chemical Synthesis and Analog Development of Riccardin C

Total Synthesis Approaches

Total synthesis strategies for Riccardin C aim to construct the entire molecule from simpler precursors. Several distinct methodologies have been reported, highlighting different key steps for macrocyclization. researchgate.netacs.orgresearchgate.netnih.govmdpi.comsemanticscholar.orgsoton.ac.ukwikipedia.orguni.luepa.gov

Palladium-Catalyzed Coupling Reactions (e.g., Intramolecular Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed coupling reactions have proven to be powerful tools for constructing the biaryl linkages present in Riccardin C. The intramolecular Suzuki-Miyaura coupling is a prominent example, successfully employed as a key macrocyclization step in the total synthesis of Riccardin C. researchgate.netresearchgate.netnih.govepa.govresearchmap.jpresearchgate.netx-mol.comnih.gov This reaction involves the coupling of an organoboron species with an aryl halide or pseudohalide catalyzed by palladium, offering advantages such as stereospecificity, mild reaction conditions, and non-toxic boron by-products. researchgate.netnih.gov

Another palladium-catalyzed method utilized in the formal synthesis of Riccardin C is the Sonogashira coupling reaction. nii.ac.jp This reaction couples terminal alkynes with vinyl or aryl halides in the presence of palladium and copper co-catalysts, facilitating the formation of carbon-carbon bonds. nii.ac.jpnih.gov A one-pot formal total synthesis of Riccardin C has been achieved by simultaneously linking four units through two Sonogashira coupling reactions and one Suzuki coupling reaction, followed by subsequent reduction and deprotection steps. nii.ac.jpresearchgate.netresearchgate.netnih.gov

Intramolecular SNAr Reactions

Intramolecular SNAr (nucleophilic aromatic substitution) reactions have also been successfully applied to the synthesis of Riccardin C. researchgate.netuni.lu One approach utilized an intramolecular SNAr reaction of an α-sulfinylfluorobenzene with an internal phenolate (B1203915) to form the key 18-membered ring. oup.comsemanticscholar.org This strategy was reported to provide the macrocycle in excellent yield, offering an effective route for constructing the strained ring system. oup.com

Corey-Seebach Reaction

The Corey-Seebach reaction, which involves the umpolung of an aldehyde carbon via dithiane formation and subsequent deprotonation, has been employed as a macrocyclization strategy in the total synthesis of Riccardin C. researchgate.netmdpi.comsemanticscholar.orgnih.govresearchgate.netsoton.ac.uksoton.ac.uk While the use of this reaction for macrocyclic ring closure is considered rare, it has provided access to the core structure of Riccardin C. acs.orgresearchgate.net One synthesis utilized a Corey-Seebach macrocyclization reaction to close the macrocyclic ring for advancement to Riccardin C. soton.ac.uk

McMurry Macrocyclization and Radical Induced Transannular Ring Contraction

McMurry macrocyclization, which typically involves the reductive coupling of two carbonyl groups to form an alkene, has been explored in the synthesis of the macrocyclic core of related bis(bibenzyl) compounds. nih.govwikipedia.orgepa.gov In the context of synthesizing cavicularin, an analog of Riccardin C, a McMurry macrocyclization was used to form an 18-membered ring. soton.ac.uksoton.ac.uk Subsequently, a radical induced transannular ring contraction was employed to generate the more strained 14-membered macrocyclic core of cavicularin from an iodinated derivative of Riccardin C. soton.ac.uksoton.ac.uktranzilla.rusoton.ac.uk This highlights the relationship between the skeletons of Riccardin C and cavicularin and the use of a radical-induced rearrangement to achieve a more strained system. tranzilla.rusoton.ac.uk

Convergent and One-Pot Synthetic Strategies

Many syntheses of Riccardin C and its analogs have utilized convergent strategies, where smaller molecular fragments are synthesized separately and then coupled in later steps to assemble the final product. researchgate.netresearchgate.netsemanticscholar.orgnih.govsoton.ac.uk This approach can be efficient for constructing complex molecules. Additionally, one-pot synthetic strategies have been developed to reduce the number of isolation and purification steps, thereby saving resources and expediting the synthesis process. nii.ac.jpresearchgate.netresearchgate.netnih.gov A formal total synthesis of Riccardin C was achieved through a one-pot tandem coupling method involving Sonogashira and Suzuki coupling reactions. nii.ac.jpresearchgate.netresearchgate.netnih.gov

Formal Synthesis Methodologies

Formal synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis of the target molecule. researchgate.netresearchgate.netsemanticscholar.org Formal syntheses of Riccardin C have been achieved through various strategies, often intersecting with late-stage intermediates of total syntheses of Riccardin C or related compounds like cavicularin and asterelin A. researchgate.netresearchgate.netresearchgate.netsoton.ac.uk For example, a one-pot tandem coupling method provided a compound that could be converted to Riccardin C in a few known steps, thus constituting a formal total synthesis. nii.ac.jpresearchgate.netresearchgate.netnih.gov The Corey-Seebach macrocyclization strategy has also been reported to enable formal syntheses of cavicularin and asterelin A through intersection with a late-stage intermediate. researchgate.netresearchgate.netsoton.ac.uk

Design and Synthesis of Riccardin C Derivatives and Analogs

The synthesis of riccardin C and its analogs has been a subject of interest due to their potential biological activities. Several synthetic strategies have been developed to construct the complex macrocyclic structure and to create derivatives with modified substitution patterns.

Early total syntheses of riccardins, including riccardin C, employed convergent schemes utilizing reactions such as Ullmann ether synthesis for connecting aromatic rings, Wittig reactions for linking rings, and Wurtz reactions for macrocycle closure. rsc.org Demethylation of di-O-methylriccardin A was reported as a method to obtain riccardin C. rsc.org

More recent approaches have explored different key steps for macrocyclization. A concise synthesis of riccardin C was achieved through an intramolecular SNAr reaction of α-sulfinylfluorobenzene by an internal phenolate, providing the 18-membered ring closure in good yield. oup.com Another strategy involved a Pd-catalyzed intramolecular Suzuki-Miyaura coupling as the key macrocyclization step in the total synthesis of riccardin C. researchgate.netresearchgate.net A Corey-Seebach reaction has also been utilized to effect the macrocyclization in the synthesis of riccardin C and an unnatural macrocyclic bis(bibenzyl) analog. acs.org Additionally, a convergent approach employing a McMurry macrocyclisation to form an 18-membered ring and a radical-induced transannular ring contraction has been reported for the synthesis of riccardin C. soton.ac.uk

The design of riccardin C derivatives and analogs often focuses on modifying the hydroxylation and methylation patterns, as these significantly influence biological activity. researchgate.netdoi.org

Hydroxylated Bis(bibenzyl)s

Studies on hydroxylated bis(bibenzyl)s related to riccardin C have investigated the impact of the number and position of hydroxyl groups on biological activity, particularly anti-MRSA activity. doi.orgresearchgate.netscience.gov Research indicates that the number of phenolic hydroxyl groups is critical for anti-MRSA activity in this class of compounds. doi.org For instance, bis(bibenzyl) derivatives with a single methoxy (B1213986) group or one hydroxyl group generally did not show significant anti-MRSA activity, with some exceptions. doi.org Macrocyclic bis(bibenzyl) derivatives with four hydroxyl groups have also been prepared and evaluated. doi.org

While the number of hydroxyl groups appears important, the specific positions can also influence activity. For example, introducing an additional hydroxyl group at the 2- or 3-position of the A-benzene ring of riccardin C was found to considerably decrease anti-MRSA activity. doi.org This suggests a complex structure-activity relationship where both the quantity and location of hydroxyl substituents play a role. doi.orgresearchgate.net

O-methylated Derivatives

The synthesis of O-methylated derivatives of riccardin C has been undertaken to explore the role of phenolic hydroxyl groups in biological interactions, such as the activation of LXRalpha. researchgate.netresearchgate.net Riccardin C itself possesses three phenolic hydroxyl groups. researchgate.net The synthesis of riccardin C and its seven O-methylated derivatives has been accomplished to study their structure-activity relationships. researchgate.netresearchgate.net These studies suggest that the phenolic hydroxyl groups present in riccardin C are essential for certain biological activities, such as binding to the LXRα receptor. researchgate.net Riccardin C trimethyl ether, a fully O-methylated derivative, has been identified and synthesized. researchgate.net

Data on the synthesis and evaluation of O-methylated riccardin C derivatives contribute to understanding how the masking or unmasking of hydroxyl groups affects the compound's properties and interactions with biological targets.

Biological Activities of Riccardin C and Its Derivatives Preclinical Focus

Antimicrobial Properties

Riccardin C and its derivatives have demonstrated antimicrobial properties, particularly against Gram-positive bacteria and certain fungi. mdpi.comwikipedia.orgontosight.aidoi.orgresearchgate.netnih.govtandfonline.comnih.govniscpr.res.innih.govbiorxiv.orgnih.gov

Activity against Gram-Positive Bacteria (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))

Riccardin C has shown significant antibacterial activity, especially against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). doi.orgnih.govniscpr.res.injst.go.jpnih.govjst.go.jpresearchgate.netresearchgate.net Its potency against MRSA has been reported to be comparable to that of the clinically used antibiotic vancomycin. doi.orgnih.govjst.go.jp Studies on Riccardin C derivatives have indicated that the number and position of phenolic hydroxyl groups are key determinants of anti-MRSA activity. doi.orgnih.govjst.go.jp

Research suggests that macrocyclic bis(bibenzyl) derivatives, including Riccardin C, exert their anti-MRSA activity by directly damaging the bacterial cell membrane, leading to increased permeability. nih.govjst.go.jpresearchgate.net This damage results in significant changes in the intracellular concentrations of Na⁺ and K⁺ ions. nih.govjst.go.jpresearchgate.net Transmission electron microscopy has revealed the development of intracellular lamellar mesosomal-like structures in Staphylococcus aureus cells treated with macrocyclic bis(bibenzyl) derivatives. nih.govjst.go.jpresearchgate.net

Data on the minimum inhibitory concentration (MIC) of Riccardin C against MRSA strains has been reported. For instance, Riccardin C exhibited an MIC of 3.2 µg/mL against clinical MRSA isolates OM481 and OM584. doi.org

Assessment of Bactericidal versus Bacteriostatic Effects

Studies have characterized the mode of action of macrocyclic bis(bibenzyl) derivatives, including Riccardin C, as bactericidal against MRSA. nih.govjst.go.jpresearchgate.net In contrast, related fragment compounds have shown bacteriostatic effects, exhibiting only weak bactericidal activity. nih.govjst.go.jpresearchgate.net Bactericidal agents are defined as those that kill bacteria, while bacteriostatic agents inhibit their growth and reproduction. libretexts.orgnih.gov The distinction between bactericidal and bacteriostatic activity can be assessed using methods such as determining the minimum bactericidal concentration (MBC) and the MBC/MIC ratio. nih.gov An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. nih.gov

Antifungal Activities

Riccardin C has demonstrated in vitro antifungal properties against both fluconazole-sensitive and resistant strains of Candida albicans. nih.govtandfonline.com Minimum inhibitory concentrations (MICs) against these strains have been reported to range from 32 to >512 µg/mL. nih.govtandfonline.com Furthermore, Riccardin C has shown potential as a fungal resistance modifying agent. nih.govtandfonline.comnih.gov When combined with fluconazole (B54011), Riccardin C exhibited synergistic or additive activity, leading to a dramatic reduction in the MICs of fluconazole against resistant C. albicans strains by up to 256-fold. nih.govtandfonline.comnih.gov This synergistic effect may be attributed to increased permeability to fluconazole and inhibition of drug efflux pumps on the fungal membrane. nih.gov Extracts of Conocephalum conicum, which contain Riccardin C, have also shown significant antifungal activity against Fusarium oxysporum f. sp. lycopersici. researchgate.netbiorxiv.org

Here is a summary of some antimicrobial activity data:

| Compound | Microorganism | Activity Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Riccardin C | MRSA (OM481, OM584) | Antibacterial | 3.2 | N/A | doi.org |

| Riccardin C | Candida albicans (fluconazole-sensitive) | Antifungal | 32 - >512 | N/A | nih.govtandfonline.com |

| Riccardin C | Candida albicans (fluconazole-resistant) | Antifungal | 32 - >512 | N/A | nih.govtandfonline.com |

| Riccardin C | Staphylococcus aureus | Antibacterial | 0.97 - 31.25 | 1.95 - 125 | niscpr.res.in |

| Riccardin C | Enterococcus faecalis | Antibacterial | 4 | N/A | nih.gov |

| Riccardin C | Pseudomonas aeruginosa | Antibacterial | >128 | N/A | nih.gov |

| Riccardin C | Vibrio parahaemolyticus | Antibacterial | >128 | N/A | nih.gov |

| Riccardin C | Fusarium oxysporum f. sp. lycopersici | Antifungal | 31.25 | 125 | researchgate.netbiorxiv.org |

| RC Derivatives | Staphylococcus aureus (methicillin-sensitive) | Antibacterial | 0.5 - 4 | N/A | nih.gov |

| RC Derivatives | MRSA | Antibacterial | 0.5 - 4 | N/A | nih.gov |

| RC Derivative | Candida albicans | Antifungal | 2 | N/A | nih.gov |

N/A: Data not available in the provided snippets.

Antineoplastic and Cytotoxic Effects

Riccardin C and its derivatives have exhibited antineoplastic and cytotoxic effects against various cancer cell lines in preclinical studies. mdpi.comwikipedia.orgontosight.ainih.govresearchgate.netuni.lulibretexts.orgresearchgate.netresearchgate.netacs.orgnih.govnih.govnih.gov

Inhibition of Cancer Cell Proliferation (e.g., PC-3 Prostate Cancer Cells, A549 Lung Cancer Cells)

Riccardin C has been shown to inhibit the proliferation of cancer cells, including PC-3 prostate cancer cells and A549 lung cancer cells. mdpi.comwikipedia.orgnih.govresearchgate.netresearchgate.netacs.orgnih.gov Studies have demonstrated a concentration- and time-dependent inhibition of PC-3 cell growth by Riccardin C and other cyclic bisbibenzyls. researchgate.netnih.gov Riccardin C and perrottetin E showed pronounced activity against cancer cell lines with low dependence on intrinsic resistance at concentrations between 23–36 µM. researchgate.netresearchgate.net Riccardin G, a derivative, also exhibited cytotoxic activity against the A549 lung cancer cell line with an IC₅₀ value of 2.5 µM. acs.org

Here is a summary of some antiproliferative/cytotoxic activity data:

| Compound | Cell Line | Effect | IC₅₀ or Concentration Range | Reference |

| Riccardin C | PC-3 (Prostate) | Inhibition of growth | Concentration-dependent | researchgate.netnih.gov |

| Riccardin C | Various | Cytotoxic activity | 23–36 µM | researchgate.netresearchgate.net |

| Riccardin G | A549 (Lung) | Cytotoxic activity | 2.5 µM | acs.org |

| Riccardin D | HL-60 (Leukemia) | Antiproliferative | N/A | researchgate.netnih.gov |

| Riccardin D | K562 (Leukemia) | Antiproliferative | N/A | researchgate.netnih.gov |

| Riccardin D | K562/A02 (MDR) | Antiproliferative | N/A | researchgate.netnih.gov |

| Riccardin D | PC-3 (Prostate) | Inhibition of growth | N/A | plos.org |

| Riccardin D-26 | KB (Oral Squamous) | Anti-proliferation | N/A | nih.gov |

| Riccardin D-26 | KB/VCR (MDR) | Anti-proliferation | N/A | nih.gov |

N/A: Specific numerical data not available in the provided snippets for these effects.

Induction of Apoptosis

Riccardin C has been shown to induce apoptosis in cancer cells. wikipedia.orguni.luresearchgate.netnih.gov Studies in PC-3 prostate cancer cells treated with Riccardin C have observed the induction of apoptosis in a dose-dependent manner. mdpi.comnih.gov This induction is associated with an increase in the sub-G₁ cell population. nih.gov Riccardin C treatment has been found to induce the expression of pro-apoptotic protein Bax and decrease the expression of anti-apoptotic protein Bcl-2 in PC-3 cells. mdpi.com Furthermore, the cleavage of caspase-3 and PARP, key markers of apoptosis, has been observed, indicating that Riccardin C triggers apoptosis via the caspase signaling pathway. mdpi.com Other bisbibenzyls, such as Riccardin D, have also been shown to induce apoptosis in various cancer cell lines, including leukemia cells, by targeting DNA topoisomerase II and activating the mitochondria-mediated intrinsic apoptosis pathway. researchgate.netnih.govnih.govplos.org

Compound Information

Modulation of Nuclear Receptors

Riccardin C is recognized for its significant interactions with nuclear receptors, specifically the Liver X Receptors (LXRs). frontiersin.orgcore.ac.uknih.gov Nuclear receptors are a superfamily of transcription factors that play crucial roles in sensing hormonal and nutritional signals, thereby regulating metabolic pathways. frontiersin.orgmedchemexpress.com LXRs, including LXRα (NR1H3) and LXRβ (NR1H2), are key regulators of lipid metabolism and cholesterol homeostasis. frontiersin.orgcore.ac.uknih.gov They form obligate heterodimers with the retinoid X receptor (RXR) and regulate the expression of target genes involved in cholesterol efflux, transport, and excretion. core.ac.ukmdpi.com

Liver X Receptor Alpha (LXRα) Agonism

Preclinical studies have identified Riccardin C as an agonist of Liver X Receptor Alpha (LXRα). frontiersin.orgcore.ac.uknih.govnih.gov Riccardin C has been shown to interact with LXRα, leading to an increase in the transactivation of reporter genes. frontiersin.org One study demonstrated that Riccardin C resulted in a 15-fold increase in LXRα transactivation at a concentration of 30 µM. frontiersin.org The phenolic hydroxyl groups present in the structure of Riccardin C appear to be essential for its LXRα activation activity. nih.gov

Liver X Receptor Beta (LXRβ) Antagonism

In contrast to its agonistic activity on LXRα, Riccardin C functions as an antagonist of Liver X Receptor Beta (LXRβ). frontiersin.orgcore.ac.uknih.gov Studies utilizing coactivator association and receptor-mediated transactivation assays have demonstrated that Riccardin C acts as an LXRβ antagonist, competing with synthetic agonists like TO-1317. frontiersin.orgcore.ac.uk

Impact on Cellular Cholesterol Efflux Pathways

Despite its LXRβ antagonistic activity, Riccardin C has been shown to enhance cellular cholesterol efflux in preclinical models. core.ac.ukresearchgate.net This effect is mediated, at least in part, through the upregulation of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). core.ac.uk These transporters are well-established LXR target genes and play critical roles in the initial steps of reverse cholesterol transport, a process vital for removing excess cholesterol from peripheral cells. frontiersin.orgcore.ac.ukmdpi.comnih.gov Studies in THP-1 cells, a human monocytic cell line often used to model macrophages, have shown that Riccardin C increases ABCA1 and ABCG1 mRNA levels and promotes cholesterol efflux. core.ac.uk

The following table summarizes the observed effects of Riccardin C on LXR target genes in THP-1 cells:

| Gene | Fold Induction by Riccardin C (30 µM) | Reference |

| ABCA1 | Increased | core.ac.uk |

| ABCG1 | Increased | core.ac.uk |

Note: Specific fold induction values for ABCA1 and ABCG1 mRNA levels at 30 µM were not available in the provided snippets, only that they were increased.

Another source indicates that at a concentration of 10 µM, Riccardin C enhanced ABCA1 expression by 2-fold and ABCG1 by 2.6-fold in THP-1 macrophages. mdpi.com

| Gene | Fold Enhancement by Riccardin C (10 µM) | Reference |

| ABCA1 | 2-fold | mdpi.com |

| ABCG1 | 2.6-fold | mdpi.com |

This ability to promote cholesterol efflux highlights a potential therapeutic avenue for Riccardin C, particularly in the context of conditions like atherosclerosis where impaired cholesterol removal contributes to plaque formation. mdpi.comnih.gov

Anti-inflammatory Potential

Preclinical investigations suggest that Riccardin C may possess anti-inflammatory properties. researchgate.netresearchgate.net While detailed mechanisms were not extensively described in the provided search results specifically for Riccardin C, the broader context of natural products and inflammation indicates potential pathways. For instance, some natural compounds have demonstrated anti-inflammatory activity in preclinical models, such as reducing edema in carrageenan-induced paw edema models. mdpi.com Nuclear receptors, including LXRs, are also known to be involved in regulating inflammatory responses. frontiersin.orgmdpi.comwjgnet.com Activation of LXRs has been shown to inhibit inflammation in preclinical models. mdpi.comwjgnet.com Further research is needed to fully elucidate the anti-inflammatory mechanisms of Riccardin C.

Other Emerging Biological Activities

Antitrypanosomal Activityresearchgate.net

Bis(bibenzyl) compounds, including those of the riccardin class, have demonstrated antitrypanosomal activities. researchgate.netresearchgate.net Research has shown that these molecules can exhibit activity against Trypanosoma brucei, the parasite responsible for human sleeping sickness. nih.gov While the search results mention antitrypanosomal activity of bisbibenzyls and specifically marchantin A and E, direct detailed findings or data tables specifically for Riccardin C's antitrypanosomal activity based on citation researchgate.net were not explicitly found in the provided snippets. However, the broader class of bisbibenzyls, to which Riccardin C belongs, is noted for this activity. researchgate.netresearchgate.net

Antioxidant Activityresearchgate.net

Riccardin C and other bisbibenzyls found in bryophytes have been reported to possess antioxidant properties. researchgate.netresearchgate.netmdpi.com Secondary metabolites in bryophytes, such as phenolic compounds, flavonoids, and terpenes, function as non-enzymatic defenses against environmental stresses, including oxidative stress. mdpi.com These compounds can act as scavengers of free radicals like reactive oxygen species. mdpi.com While general antioxidant activity of bisbibenzyls is mentioned, specific details or data tables quantifying the antioxidant activity of Riccardin C itself, directly linked to citation researchgate.net, were not available in the provided search results. However, citation mdpi.com broadly discusses the antioxidant and antibacterial properties of compounds in bryophytes, mentioning Riccardin C among other macrocyclic bis(bibenzyls tested for antioxidant activity using the arachidonic acid peroxidation test. mdpi.com

In Silico Antiviral Binding Affinity (e.g., against SARS-CoV-2 Spike Glycoprotein)nih.gov

In silico studies have been utilized to evaluate the potential antiviral properties of various compounds, including natural products, by assessing their binding affinity to viral proteins such as the SARS-CoV-2 spike glycoprotein. researchgate.netnih.govscielo.org.co The spike protein plays a crucial role in viral entry into host cells by binding to the ACE2 receptor. riojournal.com Inhibiting this interaction is a target for antiviral drug development. scielo.org.co While the search results discuss in silico evaluations of flavonoids and other natural compounds against the SARS-CoV-2 spike protein researchgate.netnih.govscielo.org.co, and mention the importance of targeting the spike protein-ACE2 interaction riojournal.com, specific in silico binding affinity data or detailed research findings for Riccardin C against the SARS-CoV-2 spike glycoprotein, directly corresponding to citation nih.gov, were not present in the provided snippets. The search results indicate that computational studies are used to identify compounds with high binding affinity to the spike protein as potential antiviral agents. researchgate.netscielo.org.co

Mechanistic Elucidation of Riccardin C S Biological Actions

Cellular and Subcellular Targets

Studies have indicated that Riccardin C can interact directly with cellular and subcellular structures, particularly in bacterial cells, leading to functional disruption. nih.govscienceopen.comnih.gov

Bacterial Membrane Damage and Permeability Alteration

Riccardin C has been shown to target the bacterial membrane, causing damage and increasing its permeability. This mechanism is suggested to be a primary mode of action against bacteria like Staphylococcus aureus and Escherichia coli. nih.govscienceopen.comnih.gov The interaction with the membrane leads to the disruption of its integrity, which can be visualized through techniques like transmission electron microscopy, revealing structural changes such as the formation of intracellular lamellar mesosomal-like structures in treated bacterial cells. nih.gov This membrane damage facilitates the influx of external substances and the leakage of intracellular components. nih.govscienceopen.comnih.gov

Modulation of Intracellular Ion Concentrations (e.g., Na+, K+)

A direct consequence of Riccardin C-induced bacterial membrane damage is the alteration of intracellular ion concentrations. nih.govscienceopen.comnih.gov Specifically, treatment with Riccardin C derivatives has been shown to significantly change the intracellular concentrations of ions such as Na+ and K+ in Staphylococcus aureus cells. nih.gov This modulation of ion balance is a critical factor in maintaining cellular homeostasis and function, and its disruption can lead to cell death. The increased membrane permeability allows for the leakage of these essential ions, contributing to the compound's bactericidal effects. nih.gov

Molecular Signaling Pathways

Beyond its effects on bacterial membranes, research, particularly on related riccardins like Riccardin D, has explored the impact of these compounds on molecular signaling pathways in eukaryotic cells, focusing on DNA damage response, DNA repair, and apoptosis. plos.org While studies specifically on Riccardin C's interaction with these pathways in eukaryotic cells are ongoing, the mechanisms observed for closely related compounds provide insights into potential actions.

DNA Damage Response Activation (e.g., ATM/ATR-Chk1/2 Pathways)

Riccardin D, a related compound, has been shown to induce DNA damage, leading to the activation of DNA damage response pathways. plos.org This includes the activation of the Ataxia-telangiectasia mutated (ATM) and Ataxia-telangiectasia and Rad3-related (ATR) signaling cascades. plos.org These kinases are crucial in coordinating the cellular response to DNA lesions, with ATM primarily responding to DNA double-strand breaks and ATR to replication stress and single-stranded DNA. plos.orgresearchgate.net Activation of ATM and ATR subsequently leads to the phosphorylation and activation of downstream checkpoint kinases, such as Checkpoint kinase 2 (Chk2) and Checkpoint kinase 1 (Chk1), respectively. plos.orgmdpi.com This activation can result in cell cycle arrest, allowing time for DNA repair, or trigger cell death pathways if the damage is irreparable. plos.orgmdpi.com

Inhibition of DNA Repair Mechanisms (e.g., Non-Homologous End Joining (NHEJ), Homologous Recombination (HR))

In addition to inducing DNA damage, Riccardin D has been found to inhibit key DNA repair mechanisms, specifically Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). plos.org NHEJ is a major pathway for repairing DNA double-strand breaks throughout the cell cycle, while HR is primarily active during the S and G2 phases and utilizes a homologous template for repair. scienceopen.comnih.gov Inhibition of these pathways by compounds like Riccardin D impairs the cell's ability to mend damaged DNA, leading to an accumulation of lesions and increased genomic instability. plos.orgnih.gov Studies have demonstrated that Riccardin D can suppress the activity of factors involved in these repair processes, such as the Ku70/86 heterodimer, which is essential for NHEJ. plos.org

Apoptosis Induction Pathways (e.g., Caspase-Dependent, Mitochondrial Pathway)

Riccardin D has also been shown to induce apoptosis, a programmed cell death process. plos.org This induction can occur through various pathways, including caspase-dependent mechanisms and the mitochondrial pathway. plos.orgaacrjournals.org The mitochondrial, or intrinsic, pathway is regulated by the Bcl-2 protein family and involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3. aacrjournals.orgnih.gov Caspase-dependent pathways involve the activation of a cascade of caspases, which are proteases that dismantle the cell. aacrjournals.orguva.nl While the precise mechanisms for Riccardin C in inducing apoptosis in eukaryotic cells require further investigation, the observed effects of related riccardins suggest a potential to trigger cell death through these conserved apoptotic pathways. plos.orgaacrjournals.orgnih.gov

Nuclear Factor-κB (NF-κB) Signaling Pathway Suppression

The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, and its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. wikipedia.org Riccardin C has been investigated for its ability to modulate this pathway. Research suggests that Riccardin D, a related macrocyclic bis(bibenzyl) compound also found in liverworts, can significantly reduce the protein expression of NF-κB, including the active phosphorylated form (p-NF-κB Ser536) in human colon cancer cells. nih.gov This suppression of NF-κB protein expression and activity by Riccardin D may be associated with the induction of apoptosis and inhibition of cell proliferation in these cells. nih.gov Molecular docking analysis has further identified potential binding sites between Riccardin D and NF-κB, suggesting a direct interaction. nih.gov While the specific effects of Riccardin C on NF-κB have not been as extensively documented in the provided search results as those of Riccardin D, the close structural similarity between these compounds suggests a potential for similar mechanistic actions. The canonical NF-κB pathway typically involves the activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα, which then allows NF-κB dimers (such as p65:p50) to translocate to the nucleus and activate gene transcription. wikipedia.org Suppression of NF-κB activity can occur through various mechanisms, including the inhibition of IKK, prevention of IκB degradation, or direct interaction with NF-κB proteins to block their DNA binding or transcriptional activity. wikipedia.org

Table 1: Effect of Riccardin D on NF-κB Protein Expression in HT-29 Cells nih.gov

| Treatment | Total NF-κB p65 Protein Level (% of Control) | p-NF-κB Ser536 Protein Level (% of Control) |

| Control | 100 | 100 |

| Riccardin D (µM) - Specific concentration not provided in snippet | 46.6 (Markedly decreased by 53.4%) | 52.8 (Markedly decreased by 47.2%) |

Note: Data extracted from Figure 3A of reference nih.gov. The specific concentration of Riccardin D used for this effect was not available in the provided snippet.

Liver X Receptor (LXR) Pathway Crosstalk and Gene Expression Modulation (e.g., ABCA1, ABCG1)

Liver X Receptors (LXRs), specifically LXRα and LXRβ, are nuclear receptors that play crucial roles in maintaining lipid homeostasis, particularly cholesterol metabolism. nih.govpsu.edu They function as oxysterol sensors and regulate the expression of genes involved in cholesterol and lipid transport, including the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. mdpi.comfrontiersin.org Riccardin C has been identified as a modulator of LXR activity. Studies have shown that Riccardin C functions as an LXRα agonist and an LXRβ antagonist. nih.gov Despite this subtype-selective activity, Riccardin C has been demonstrated to enhance the expression of both ABCA1 and ABCG1, leading to increased cellular cholesterol efflux in THP-1 cells. nih.govresearchgate.net This modulation of ABCA1 and ABCG1 expression by Riccardin C is significant because these transporters are critical for reverse cholesterol transport, a process that removes excess cholesterol from peripheral cells, particularly macrophages, and transports it to the liver for excretion. psu.edumdpi.comfrontiersin.org This process is crucial in preventing the development of atherosclerosis. mdpi.comwjgnet.com The activation of LXRs by ligands like oxysterols or synthetic agonists typically leads to the formation of LXR/RXR heterodimers that bind to LXR response elements (LXRE) in the promoters of target genes, thereby inducing their transcription. mdpi.com Riccardin C's ability to enhance ABCA1 and ABCG1 expression suggests it can activate this transcriptional mechanism, at least via LXRα. nih.gov

Table 2: Effect of Riccardin C on ABCA1 and ABCG1 Expression and Cholesterol Efflux in THP-1 Cells nih.gov

| Compound | LXRα Activity | LXRβ Activity | ABCA1 Expression | ABCG1 Expression | Cellular Cholesterol Efflux |

| Riccardin C | Agonist | Antagonist | Enhanced | Enhanced | Enhanced |

| Synthetic LXR Agonists (e.g., GW3965, T0901317) | Agonist | Agonist | Upregulated | Upregulated | Increased |

Structure Activity Relationship Sar Studies of Riccardin C and Analogs

Influence of Phenolic Hydroxyl Groups on Biological Activity (e.g., Anti-MRSA, LXRα Agonism)

The presence and position of phenolic hydroxyl groups in the structure of Riccardin C and its derivatives play a significant role in their biological activity. For anti-MRSA activity, studies indicate that the number of phenolic hydroxyl groups is important, although the specific position may be less critical in some instances. doi.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.govmolaid.com Research has shown that bis(bibenzyl) derivatives with a single methoxy (B1213986) group did not exhibit anti-MRSA activity. doi.org

In the context of LXRα agonism, preliminary SAR studies on O-methylated riccardin derivatives, including riccardins A and F, determined that all three phenolic hydroxyl groups of Riccardin C are indispensable for binding to the LXRα receptor. researchgate.net

Role of Macrocyclic Structure in Biological Potency and Selectivity

The macrocyclic bis(bibenzyl) structure is a defining feature of riccardin-class compounds and is associated with their anti-MRSA activity. doi.orgresearchgate.netnih.govresearchgate.netnih.gov The macrocyclic structure appears to contribute to a bactericidal mechanism of action against S. aureus. nih.govnih.gov This is in contrast to the bacteriostatic effect observed with certain acyclic fragments of Riccardin C. nih.govnih.gov While the macrocyclic structure is linked to potent activity, studies on fragments have also provided insights into the contribution of smaller structural units.

Identification of Minimum Essential Structures for Activity

Efforts have been made to identify the minimum essential structure required for the anti-MRSA activity of riccardin derivatives. The 2-phenoxyphenol (B1197348) part has been proposed as a minimum essential structure for this activity. doi.orgresearchgate.netresearchgate.netmolaid.com For example, compound 4, a mono-hydroxy derivative fragment, exhibited substantial anti-MRSA activity with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. doi.org However, it is important to note that this fragment demonstrated a bacteriostatic mechanism, distinct from the bactericidal effect of the complete macrocyclic structure. nih.govnih.gov Other fragments with two phenolic hydroxyl groups did not exhibit substantial activity in one study. doi.org

The following table summarizes some anti-MRSA activity data:

| Compound | Structure Type | Anti-MRSA Activity (MIC) | Mechanism of Action |

| Riccardin C | Macrocyclic | 3.2 μg/mL doi.org | Bactericidal nih.govnih.gov |

| Compound 4 | Acyclic Fragment | 6.25 μg/mL doi.org | Bacteriostatic nih.govnih.gov |

| Compounds 5 & 6 | Acyclic Fragments | No activity doi.org | - |

Computational and In Silico Approaches to SAR

Computational and in silico methods have been applied in the SAR studies of Riccardin C and its analogs. These approaches are valuable tools in drug discovery for predicting molecular properties and interactions. nih.goveco-vector.comresearchgate.net Specifically, structure-activity relationships derived from experimental data have been complemented by molecular dynamics simulations to identify key structural features associated with potent anti-MRSA activity. researchgate.netresearchgate.net These simulations can provide insights into the preferred conformations and interactions of the compounds with potential biological targets. In silico techniques, such as quantitative structure-activity relationships (QSAR) and molecular docking, are generally utilized to analyze the relationship between chemical structure and biological activity and to predict binding affinities to targets. nih.goveco-vector.comresearchgate.netchemrxiv.org

Analytical Methodologies for Riccardin C Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are fundamental for the separation, detection, and quantification of Riccardin C in complex mixtures. These techniques leverage the differential interactions of the analyte with a stationary phase and a mobile phase to achieve separation.

HPLC is a widely used technique that allows for the separation of Riccardin C from other compounds in an extract. By coupling HPLC with detectors such as UV or diode array detectors, researchers can detect and quantify Riccardin C based on its absorbance properties. Comparative HPLC profiling of methanolic extracts from different parts of plants, such as Primula macrocalyx, has been used to reveal the accumulation patterns of bisbibenzyls like Riccardin C, showing their predominant presence in rhizome parts. researchgate.net

For enhanced sensitivity and specificity, LC-MS/MS is frequently employed. This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org LC-MS/MS allows for the identification and quantification of Riccardin C based on its molecular mass and characteristic fragmentation pattern. This is particularly valuable when analyzing complex biological matrices or when high sensitivity is required. LC-MS/MS methods are known for their high sensitivity and specificity, enabling accurate quantification of analytes at low concentrations and providing valuable pharmacokinetic and toxicokinetic information. wuxiapptec.com The development of LC-MS/MS methods involves optimizing chromatographic conditions, such as the stationary phase (e.g., C18 columns) and mobile phase composition (e.g., gradients of water and acetonitrile (B52724) with acidic modifiers), as well as mass spectrometric parameters, including ionization mode (e.g., electrospray ionization, ESI) and fragmentation transitions in multiple reaction monitoring (MRM) mode. mdpi.com

Chromatographic techniques, including HPLC-CD/UV, have also been applied to the determination of atropisomeric configurations of macrocyclic bisbibenzyls structurally related to Riccardin C, such as isoriccardin C and riccardin D. tandfonline.comnih.gov This highlights the utility of chromatography not just for quantification but also for the separation and characterization of stereoisomers.

Spectroscopic Characterization Methods in Synthetic and Structural Elucidation Contexts

Spectroscopic methods play a critical role in the structural elucidation and characterization of Riccardin C, both when isolated from natural sources and in synthetic contexts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular structure.

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a primary tool for determining the connectivity and arrangement of atoms within the Riccardin C molecule. nih.gov Analysis of chemical shifts, coupling constants, and correlations observed in 1D and 2D NMR experiments (such as HMQC and HMBC) allows for the assignment of signals to specific protons and carbons and the mapping of the molecular skeleton. d-nb.infolibretexts.orgresearchgate.net For instance, ¹H NMR spectral data have been reported for Riccardin C, providing insights into its proton environment. researchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Riccardin C, which is essential for confirming its molecular formula and identifying substructures. scribd.comchromatographyonline.com High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact mass and elemental composition of the compound. researchgate.net

IR spectroscopy is used to identify the functional groups present in Riccardin C based on their characteristic vibrational frequencies. slideshare.netresearchgate.net While less informative for complete structural elucidation compared to NMR and MS, IR data can corroborate the presence of key functional groups like hydroxyl or aromatic rings.

The combination of these spectroscopic techniques is often necessary for the conclusive structural determination of complex natural products like Riccardin C. nih.gov For example, the structure of Riccardin C has been elucidated based on NMR and mass spectral data, aligning with previous findings. researchgate.net

Therapeutic Potential and Future Research Directions Preclinical Focus

Riccardin C as a Lead Compound for Preclinical Drug Discovery

Riccardin C, originally isolated from liverworts such as Riccardia multifida and later found in higher plants like Primula macrocalyx, represents a class of cyclic bis(bibenzyls) with a wide array of biological activities. doi.orgnih.gov Preclinical investigations have highlighted its potential in several therapeutic areas, including cytotoxic, antimicrobial, antifungal, antioxidant, and muscle relaxant activities. doi.org The unique macrocyclic structure of Riccardin C has served as a scaffold for the synthesis of various derivatives to explore structure-activity relationships (SAR), aiming to optimize its therapeutic properties.

The diverse bioactivities of Riccardin C make it a valuable lead compound for drug discovery. Its demonstrated effects in various preclinical models provide a strong foundation for further investigation and development of novel therapeutics. The synthesis of its analogues allows for the fine-tuning of its pharmacological profile, potentially leading to compounds with enhanced efficacy and selectivity for specific therapeutic targets.

Prospects in Addressing Antimicrobial Resistance

The rise of antimicrobial resistance is a critical global health challenge, necessitating the discovery of novel antibacterial and antifungal agents. Riccardin C has shown significant promise in this area, particularly against multidrug-resistant pathogens.

Preclinical studies have demonstrated that Riccardin C exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). doi.orgnih.govnih.gov Its efficacy is comparable to the clinically used antibiotic vancomycin. nih.gov The mechanism of its anti-MRSA activity involves damaging the bacterial cell membrane, leading to increased permeability and subsequent cell death. nih.gov SAR studies on Riccardin C derivatives have revealed that the number and positions of phenolic hydroxyl groups are crucial for their anti-MRSA activity. doi.orgnih.gov

In the realm of antifungal research, Riccardin C has shown activity against Candida albicans, including fluconazole-resistant strains. tandfonline.commanchester.ac.uk Notably, it acts as a fungal resistance-modifying agent, demonstrating synergistic or additive effects when combined with fluconazole (B54011). tandfonline.commanchester.ac.uk This combination can dramatically reduce the minimum inhibitory concentration (MIC) of fluconazole, suggesting a potential strategy to overcome antifungal resistance. tandfonline.commanchester.ac.uk Another related compound, Riccardin D, has been shown to inhibit the formation of C. albicans biofilms, a key virulence factor, by downregulating the expression of hyphae-specific genes. nih.govnih.gov

The following table summarizes the antimicrobial activity of Riccardin C:

| Pathogen | Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal | Damages bacterial cell membrane, increases permeability | nih.gov |

Implications for Antineoplastic Therapy Development

While much of the direct research has focused on the closely related compound Riccardin D, the findings have significant implications for the potential of Riccardin C in antineoplastic therapy. As macrocyclic bis(bibenzyls), both compounds share a similar structural backbone, suggesting they may possess comparable anticancer activities. eurekalert.org

Studies on Riccardin D have revealed its potent anticancer effects against various cancer cell lines, including breast cancer, leukemia, and hepatocellular carcinoma. nih.govnih.govnih.gov One of the key mechanisms of its anticancer activity is the suppression of telomerase activity, which is crucial for the immortalization of cancer cells. nih.gov Inhibition of telomerase leads to telomere dysfunction, triggering a DNA damage response, cell cycle arrest, and ultimately, apoptosis. nih.gov

Furthermore, Riccardin D has been identified as a novel DNA topoisomerase II inhibitor. nih.gov By targeting this essential enzyme, it induces apoptosis in human leukemia cells, including multidrug-resistant strains. nih.gov Other research has shown that a synthesized derivative, Riccardin D-26, inhibits the growth of human hepatocellular carcinoma and oral squamous carcinoma cells by inducing apoptosis through a p53-dependent pathway and the activation of the mitochondria-mediated intrinsic apoptosis pathway, respectively. nih.govnih.gov These findings strongly suggest that Riccardin C and its derivatives could be valuable candidates for the development of new anticancer drugs that target fundamental cancer cell processes and overcome drug resistance. nih.gov

Potential for Research in Metabolic Disorders (e.g., Atherosclerosis)

Atherosclerosis, a chronic inflammatory disease and a major cause of cardiovascular events, is closely linked to metabolic disorders. oregonstate.edumdpi.com While direct preclinical evidence linking Riccardin C to the management of atherosclerosis is currently limited, its known anti-inflammatory properties suggest a potential therapeutic role. researchgate.net Chronic inflammation is a key driver in the initiation and progression of atherosclerotic plaques. oregonstate.edu Therefore, compounds with potent anti-inflammatory effects, such as those observed in the coumarin (B35378) class of compounds to which Riccardin C is related, are of significant interest. mdpi.comsciencedaily.com

Future research could explore the effects of Riccardin C on key cellular and molecular processes involved in atherosclerosis, such as endothelial dysfunction, lipid accumulation in the arterial wall, and the inflammatory response within plaques. Investigating its impact on inflammatory markers and signaling pathways relevant to cardiovascular disease could unveil a new therapeutic avenue for this natural product. The broader context of metabolic disorders, which often involve a component of chronic low-grade inflammation, also presents a promising area for investigating the therapeutic potential of Riccardin C. eurofinsdiscovery.comescholarship.org

Challenges and Opportunities in Natural Product-Based Drug Development

The development of natural products like Riccardin C into clinically approved drugs presents both unique challenges and significant opportunities. A primary challenge is ensuring a sustainable and consistent supply of the compound. Isolation from natural sources can be variable, making synthetic and semi-synthetic approaches crucial for large-scale production. The successful total synthesis of Riccardin C has been a significant step forward in this regard.

Another challenge lies in optimizing the pharmacological properties of the lead compound. While Riccardin C has demonstrated a broad range of biological activities, further medicinal chemistry efforts are needed to enhance its potency, selectivity, and pharmacokinetic profile for specific therapeutic indications. This involves extensive SAR studies to identify the key structural features responsible for its desired effects and to minimize any potential off-target activities.

Despite these challenges, the opportunities are substantial. Natural products have historically been a rich source of novel drug leads with unique chemical structures and mechanisms of action. The complex macrocyclic structure of Riccardin C offers a distinct advantage, as such structures are often difficult to design and synthesize through traditional combinatorial chemistry approaches. eurekalert.org This complexity can lead to novel interactions with biological targets and provide solutions for challenging diseases, including those with acquired drug resistance.

Advanced Research Models and Methodologies

To fully elucidate the therapeutic potential of Riccardin C and its derivatives, the use of advanced research models and methodologies is essential.

In vitro cell models are fundamental for initial screening and mechanistic studies. A variety of cancer cell lines, including those for breast cancer (MCF-7, MDA-MB-231), leukemia (HL-60, K562), and liver cancer (SMMC-7721), have been instrumental in understanding the anticancer effects of related compounds. nih.govnih.govnih.gov For antimicrobial studies, clinically isolated resistant strains of bacteria (e.g., MRSA) and fungi (e.g., C. albicans) are crucial for evaluating efficacy. doi.orgtandfonline.com

In vivo animal models are critical for assessing the efficacy and safety of lead compounds in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunodeficient mice, have been used to evaluate the antitumor effects of Riccardin D and its derivatives. nih.govnih.govnih.gov For infectious diseases, animal models of infection, such as catheter-associated biofilm models for C. albicans, provide a clinically relevant platform to test the in vivo efficacy of antimicrobial agents. nih.gov

In silico drug repurposing and design can accelerate the drug discovery process. Computational approaches can be used to predict the potential targets of Riccardin C and to design new derivatives with improved binding affinity and selectivity. Molecular docking and simulation studies can provide insights into the interactions between Riccardin C and its biological targets at the atomic level, guiding the rational design of more potent and specific drug candidates.

By leveraging these advanced research models and methodologies, the preclinical development of Riccardin C-based therapeutics can be significantly advanced, paving the way for future clinical investigations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.